molecular formula C13H14N2OS B2908638 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 329226-32-6

6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No. B2908638
CAS RN: 329226-32-6
M. Wt: 246.33
InChI Key: PQWDRHSDZGPZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is not fully understood. However, studies have shown that it interacts with specific targets in the body, including enzymes and receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been found to have various biochemical and physiological effects in the body. It has been shown to have antimicrobial and antiviral activity, as well as anticancer properties. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is its versatility. This compound can be easily synthesized and modified to produce a wide range of derivatives with different properties. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in the body. Additionally, the synthesis of new derivatives of this compound with improved properties is an area of ongoing research.

Synthesis Methods

The synthesis of 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a well-established process that involves the reaction of 4-methylbenzyl mercaptan with 6-methyl-4-chloro-3(2H)-pyrimidinone in the presence of a base such as potassium carbonate. The resulting compound is purified using column chromatography to obtain the final product.

Scientific Research Applications

6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been found to have a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds, including antiviral, antimicrobial, and anticancer agents. This compound has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWDRHSDZGPZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

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